molecular formula C10H11FO2S B14019622 Ethyl 3-fluoro-4-(methylthio)benzoate

Ethyl 3-fluoro-4-(methylthio)benzoate

Cat. No.: B14019622
M. Wt: 214.26 g/mol
InChI Key: KLTGATDOMXSSJU-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO2S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methylthio group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-4-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the starting materials, followed by the esterification reaction. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-(methylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-4-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylthio group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-fluoro-4-(methylthio)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(methylthio)benzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    Ethyl 3-fluoro-4-(methylsulfonyl)benzoate: Contains a sulfonyl group instead of a methylthio group, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-fluoro-4-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3

InChI Key

KLTGATDOMXSSJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)SC)F

Origin of Product

United States

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